(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate
Description
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-11-3-2-4-13-15-12(9-17(11)13)10-20-14(19)16-5-7-18-8-6-16/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOCABSPCGFXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). This can be achieved through condensation reactions, intramolecular cyclizations, and other chemosynthetic methodologies[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The morpholine-4-carbodithioate group is then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Large-scale synthesis often involves the use of automated reactors and continuous flow processes to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including infectious diseases and cancer.
Industry: The compound's unique properties make it useful in industrial applications, such as in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The reactivity and functionalization of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Features and Reactivity of Selected Imidazo[1,2-a]pyridine Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., formyl, nitro, ester) at the 3-position exhibit distinct reactivity. For example, 3-formyl derivatives undergo ipso-halogenation, whereas 3-ester derivatives undergo methyl-group chlorination .
Steric Considerations:
- Substituents at the 2-position (e.g., morpholine-4-carbodithioate) introduce steric hindrance, which may limit access to reactive sites. This contrasts with smaller groups like methyl or oxo, which allow broader reactivity .
Biological Activity
The compound (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate can be represented as follows:
- IUPAC Name: 2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine
- Molecular Formula: C12H15N3O
- Molecular Weight: 215.27 g/mol
This compound features a morpholine ring linked to a 5-methylimidazo[1,2-a]pyridine moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit various biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation and induce apoptosis in several cancer types.
- Antimicrobial Properties: Some compounds in this class demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects: Certain derivatives have been reported to reduce inflammation in various models.
The mechanisms through which (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Kinases: Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression. For instance, selective inhibitors against DDR1 have shown promise in cancer therapy by modulating signaling pathways associated with tumor growth and metastasis .
Case Studies and Research Findings
Several studies highlight the biological activities associated with imidazo[1,2-a]pyridine derivatives. Below is a summary of relevant findings:
Q & A
Q. What are the optimal synthetic routes and purification strategies for (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate?
Methodological Answer:
- Stepwise Synthesis : Use multi-step reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). For example, coupling the imidazo[1,2-a]pyridine core with morpholine-4-carbodithioate via nucleophilic substitution or thiol-ene reactions.
- Condition Optimization : Employ polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., bases like K₂CO₃) to enhance reactivity .
- Purification : Utilize recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to isolate high-purity products .
Q. How can structural characterization be rigorously validated for this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. For example, verify the morpholine ring protons at δ 3.5–4.0 ppm and imidazo[1,2-a]pyridine aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : If crystals are obtainable, analyze bond lengths and angles to resolve ambiguities in tautomeric forms .
Q. What protocols ensure compound stability during storage and experimental use?
Methodological Answer:
- Storage Conditions : Store under argon at –20°C in amber vials to prevent oxidation or photodegradation.
- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) with HPLC monitoring to identify degradation products .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- Assay Selection : Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) with positive/negative controls. For example, test against kinases or proteases due to the compound’s heterocyclic motifs .
- Replicates and Controls : Implement ≥3 biological replicates and include vehicle controls (e.g., DMSO) to account for solvent effects .
Advanced Research Questions
Q. What computational and experimental methods elucidate the compound’s mechanistic pathways?
Methodological Answer:
- Quantum Chemical Modeling : Perform DFT calculations (e.g., Gaussian 16) to map reaction pathways, such as electron density distributions in the carbodithioate group .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in enzymatic interactions .
Q. How can environmental fate and ecotoxicological impacts be systematically assessed?
Methodological Answer:
- Partitioning Studies : Measure logP (octanol-water) to predict bioaccumulation potential.
- Degradation Analysis : Conduct hydrolysis/photolysis experiments (e.g., OECD 111) under varying pH and UV light, followed by LC-MS/MS to track breakdown products .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis : Modify the methylimidazo-pyridine core (e.g., halogenation) or morpholine substituents (e.g., replacing sulfur with oxygen).
- Bioactivity Correlation : Use multivariate regression to link structural descriptors (e.g., Hammett σ values) with IC₅₀ data from assays .
Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
Methodological Answer:
- Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-lab variability. For example, re-analyze dose-response curves using nonlinear regression .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR binding assays if initial results are from fluorescence quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
